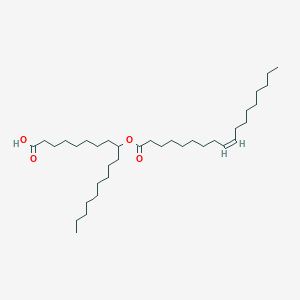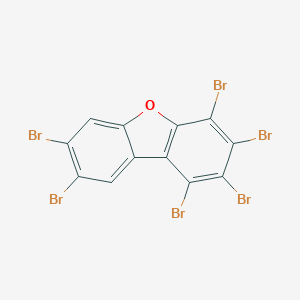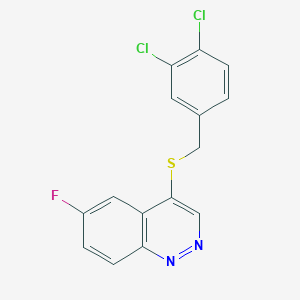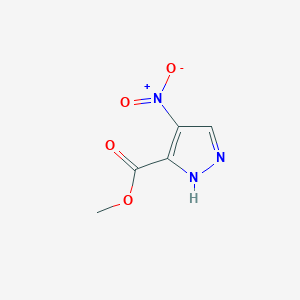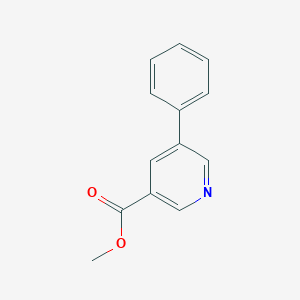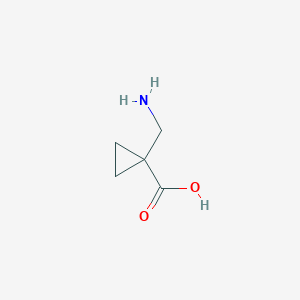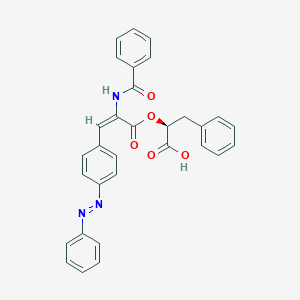![molecular formula C13H13NO2 B160572 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one CAS No. 137075-37-7](/img/structure/B160572.png)
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, also known as EPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPI belongs to the indole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases, histone deacetylases, and proteasomes, which are involved in these processes.
Efectos Bioquímicos Y Fisiológicos
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Identification of the specific signaling pathways and targets that are affected by 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one.
3. Evaluation of the efficacy and safety of 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in clinical trials for various diseases.
4. Development of novel formulations of 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one that improve its solubility and bioavailability.
5. Investigation of the potential use of 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a synthetic compound that has shown promising therapeutic potential in various diseases. Its anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties make it a promising candidate for further research and development. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is synthesized through a multi-step process that involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization, reduction, and esterification. The final product is obtained as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one exhibits anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in animal models of breast cancer, lung cancer, and leukemia.
In addition to its anti-cancer effects, 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties. It has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C, as well as bacterial infections such as tuberculosis.
Propiedades
Número CAS |
137075-37-7 |
|---|---|
Nombre del producto |
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one |
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6-ethoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C13H13NO2/c1-2-16-10-3-4-11-9(7-10)8-12-13(15)5-6-14(11)12/h3-4,7-8H,2,5-6H2,1H3 |
Clave InChI |
UCNNKLGEINBTSA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N3CCC(=O)C3=C2 |
SMILES canónico |
CCOC1=CC2=C(C=C1)N3CCC(=O)C3=C2 |
Sinónimos |
1H-Pyrrolo[1,2-a]indol-1-one,7-ethoxy-2,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




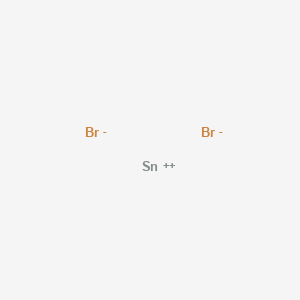

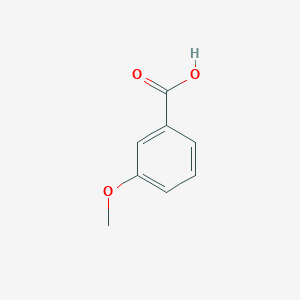
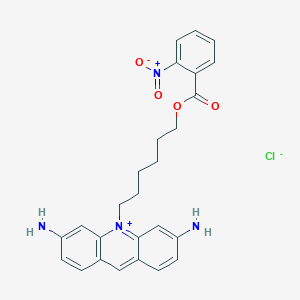
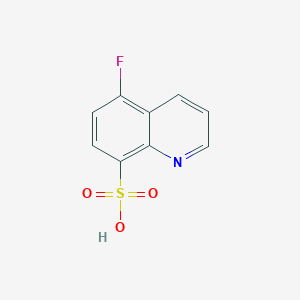
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
